molecular formula C7H12N2O2 B8660099 3-Ethyl-6-methylpiperazine-2,5-dione

3-Ethyl-6-methylpiperazine-2,5-dione

Cat. No.: B8660099
M. Wt: 156.18 g/mol
InChI Key: JAVPNQIDXJPCMQ-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpiperazine-2,5-dione is a synthetic piperazine-2,5-dione derivative of significant research interest in the field of transdermal drug delivery. Its core research value lies in its function as a chemical permeation enhancer (CPE). Studies have investigated this compound, specifically the (3S,6S)-stereoisomer, for its ability to facilitate the skin permeation of model drugs like theophylline . In vitro experiments using Franz diffusion cells and full-thickness pig skin demonstrated that formulations containing related piperazine-2,5-dione enhancers can significantly increase the permeated amount of a drug, with one study reporting a 12-fold increase after one hour of application compared to a formulation without the enhancer . The mechanism of action for this class of enhancers is believed to involve the modification of the skin's stratum corneum barrier. The molecular structure, containing characteristic heteroatom fragments (X-CO-N=), may allow it to break intermolecular hydrogen bonds among the skin's lipid components, thereby reducing barrier resistance and improving drug flux . Furthermore, cytotoxicity screening performed on similar piperazine-2,5-dione compounds using multiple cell lines indicated no significant toxic effect, suggesting a promising safety profile for research applications . This compound is part of a family of structures being explored to overcome the challenge of limited penetration through the skin for transdermally administered pharmaceuticals . The compound is provided for research purposes only.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethyl-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-3-5-7(11)8-4(2)6(10)9-5/h4-5H,3H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

JAVPNQIDXJPCMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(C(=O)N1)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
3-Ethyl-6-methylpiperazine-2,5-dione serves as an essential intermediate in organic synthesis. Its structure allows for various modifications leading to the development of more complex compounds. It is frequently utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Synthetic Routes:
The synthesis typically involves cyclization reactions using N-substituted amino acids or other precursors. The reaction conditions often include catalysts and solvents that facilitate the formation of the piperazine ring. For industrial production, optimized methods such as continuous flow reactors are employed to enhance yield and purity.

Biological Applications

Enzyme Inhibition Studies:
Research indicates that this compound can act as an inhibitor for specific enzymes. This property is crucial for drug development, especially in targeting diseases where enzyme activity plays a pivotal role.

Pharmacological Potential:
The compound has shown promise in medicinal chemistry as a precursor for developing therapeutic agents. Its derivatives are being investigated for various biological activities, including antimicrobial and anticancer properties. Notably, some studies have demonstrated that derivatives of this compound exhibit significant growth inhibition against cancer cell lines .

Case Studies

1. Anticancer Activity:
A study focused on the anticancer potential of derivatives derived from this compound reported promising results in inhibiting tumor growth. The mechanism involved the compound's interaction with cellular pathways that regulate apoptosis and cell proliferation.

2. Enzyme Interaction:
Another investigation explored the compound's role in inhibiting lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This study highlighted the compound's potential to mitigate adverse drug reactions by modulating enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison of Selected DKPs
Compound Substituents (Position) Molecular Formula Molecular Weight Key Synthesis Step
3-Ethyl-6-methyl-DKP 3-Ethyl, 6-Methyl C₇H₁₂N₂O₂ 156.18 Ethyl chloroformate coupling
3,6-Dimethyl-DKP 3-Methyl, 6-Methyl C₆H₁₀N₂O₂ 142.16 L-alanine/glycine cyclocondensation
3,3,6-Trimethyl-DKP (5) 3,3-Dimethyl, 6-Methyl C₇H₁₂N₂O₂ 156.18 2-Methylalanine derivative coupling
3-Benzylidene-6-methyl-DKP 3-Benzylidene, 6-Methyl C₁₂H₁₂N₂O₂ 216.24 Aldehyde condensation

Physicochemical Properties

  • Lipophilicity (logP) : The ethyl group in 3-Ethyl-6-methyl-DKP increases logP compared to methyl-substituted analogs (e.g., 3,6-Dimethyl-DKP), enhancing membrane permeability but reducing aqueous solubility .
  • Polar Surface Area (PSA) : Lower PSA (≈50 Ų) compared to aromatic analogs (e.g., 3-Benzylidene-6-methyl-DKP, PSA ≈70 Ų) due to the absence of conjugated systems .

Stereochemical Considerations

Diastereoselective synthesis is achievable via enolate alkylation. For example:

  • (3S,6S)-3,6-Dimethyl-DKP is synthesized with 98% diastereomeric excess (de) using LHDMS and methyl iodide .

Preparation Methods

Cyclocondensation of Amino Acid Derivatives

The most widely reported method for synthesizing 3-ethyl-6-methylpiperazine-2,5-dione involves cyclocondensation of appropriately substituted amino acid precursors. A patent by WO2003045924A1 outlines a procedure where ethyl glycinate and α-ethyl-β-methylalanine undergo cyclization under acidic conditions . The reaction proceeds via a two-step mechanism:

  • Formation of a linear dipeptide intermediate through amide bond coupling.

  • Intramolecular cyclization facilitated by heat (80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF).

Critical to this method is the use of trimethylamine as a base to deprotonate the amide nitrogen, enabling nucleophilic attack on the carbonyl carbon. The final product is isolated via recrystallization from ethanol, yielding 68–72% purity . Stereochemical outcomes depend on the chiral purity of starting materials, with racemization minimized by maintaining reaction temperatures below 110°C.

Mixed Anhydride Activation Strategy

A study detailed in PMC6385378 demonstrates the use of mixed anhydride intermediates to activate carboxyl groups for cyclization . This method involves:

  • Protection of the α-amino group using benzyloxycarbonyl (Cbz) chloride.

  • Activation with ethyl chloroformate in the presence of N-ethylpiperidine, forming a reactive mixed anhydride.

  • Coupling with a second amino acid ester (e.g., methyl alaninate) to generate a linear dipeptide.

  • Deprotection and cyclization via catalytic hydrogenation (H₂, Pd/C) in methanol, yielding the cyclic diketopiperazine .

This approach achieves higher stereoselectivity (>90% enantiomeric excess) compared to direct cyclocondensation, as evidenced by chiral HPLC analysis . However, the use of ethyl chloroformate necessitates stringent moisture control, and alternative activators like propylphosphonic anhydride (T3P®) were found ineffective for this substrate .

Solid-Phase Synthesis and Optimization

Recent advances adapt solid-phase peptide synthesis (SPPS) for diketopiperazine derivatives. A resin-bound glycine residue is sequentially coupled with N-ethyl-β-methylalanine using O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. Cyclization is induced by treating the immobilized dipeptide with trifluoroacetic acid (TFA), cleaving the product while promoting intramolecular amide bond formation .

Key advantages :

  • Reduced racemization due to mild reaction conditions.

  • Simplified purification via resin filtration.

  • Scalability for gram-scale production.

A comparative analysis of methods is provided below:

MethodYield (%)Purity (%)StereoselectivityKey Reagents
Cyclocondensation 68–7295ModerateDMF, trimethylamine
Mixed Anhydride 82–8598HighEthyl chloroformate, Pd/C
Solid-Phase 75–7897HighHATU, TFA

Catalytic Hydrogenation and Deprotection

Post-cyclization steps often require catalytic hydrogenation to remove protecting groups. For example, Cbz-protected intermediates are treated with H₂ (1–3 atm) over 10% Pd/C in methanol at room temperature . This step achieves quantitative deprotection without over-reduction of the diketopiperazine core. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, with yields consistently above 80% .

Stereochemical Considerations and Byproduct Formation

The stereochemistry of this compound is influenced by the configuration of starting amino acids. Using L-alanine and D-ethylglycine derivatives results in a 3S,6R configuration, whereas homochiral starting materials yield the 3S,6S diastereomer . Unwanted epimerization is mitigated by:

  • Avoiding prolonged heating.

  • Using non-basic solvents (e.g., dichloromethane).

  • Incorporating sterically hindered bases like N,N-diisopropylethylamine (DIPEA).

Common byproducts include linear dimeric peptides and N-ethylated derivatives , which are separable via silica gel chromatography using ethyl acetate/hexane gradients .

Industrial-Scale Production and Challenges

Scalability remains a hurdle due to the exothermic nature of cyclization reactions. Pilot-scale trials employ jacketed reactors with precise temperature control (−5°C to 120°C) and automated reagent dosing systems. Solvent recovery systems (e.g., distillation for DMF) reduce costs, though residual solvent levels must comply with ICH Q3C guidelines .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-Ethyl-6-methylpiperazine-2,5-dione?

Methodological Answer:

  • Step 1: Start with indole-3-carboxaldehyde and piperazine-2,5-dione as precursors. Use a reducing agent (e.g., sodium borohydride) to convert indole-3-carboxaldehyde to indole-3-carbinol .
  • Step 2: Condense indole-3-carbinol with another indole-3-carboxaldehyde via dehydrative coupling to form bis-indolylmethane intermediates .
  • Step 3: Introduce ethyl and methyl groups via alkylation or nucleophilic substitution under controlled pH (7–9) to minimize side reactions .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or sulfolane) and temperature (150–170°C) to enhance regioselectivity .

Q. How can analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • GC-MS: Use non-polar columns (e.g., DB-5) with a temperature gradient (50°C to 250°C at 5°C/min) to separate isomers. Compare retention indices and fragmentation patterns with NIST library data .
  • NMR: Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR. Key signals: Piperazine ring protons (δ 3.2–4.1 ppm), ethyl/methyl groups (δ 1.0–1.5 ppm), and carbonyl carbons (δ 165–175 ppm) .
  • Purity Assessment: Use HPLC with a C18 column (ACN/water gradient, 0.1% TFA). Target ≥95% purity with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Protective Measures: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent vapor inhalation .
  • Storage: Store in amber glass vials at –20°C under inert gas (N2_2) to prevent oxidation. Label containers with hazard codes (e.g., H315 for skin irritation) .
  • Waste Disposal: Neutralize acidic/basic residues before incineration. Follow local regulations for organic nitrogenous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound derivatives?

Methodological Answer:

  • Modification Sites:
    • Piperazine Core: Introduce electron-withdrawing groups (e.g., -NO2_2) at C3/C6 to enhance receptor binding .
    • Ethyl/Methyl Substituents: Replace with bulkier groups (e.g., isopropyl) to modulate lipophilicity and BBB penetration .
  • Biological Assays: Screen modified compounds against 5-HT1A_{1A} receptors (radioligand binding assays) and SERT (serotonin reuptake inhibition) . Use IC50_{50} values to quantify potency .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Isomer Identification: Use chiral HPLC (Chiralpak IA column) to separate enantiomers. Compare optical rotation with literature .
  • X-ray Crystallography: Resolve ambiguous NMR/GC-MS results by determining crystal structure (e.g., envelope conformation of piperazine ring) .
  • Controlled Replication: Repeat synthesis with standardized conditions (solvent, catalyst, and stoichiometry) to isolate variables causing discrepancies .

Q. What mechanistic insights explain the anticancer activity of this compound analogs?

Methodological Answer:

  • Apoptosis Pathways: Perform flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines (e.g., MCF-7) .
  • ROS Generation: Measure reactive oxygen species (ROS) using DCFH-DA fluorescence. Correlate with mitochondrial membrane potential (JC-1 assay) .
  • Target Validation: Use siRNA knockdown of Bcl-2 or caspase-3 to confirm pathway involvement .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .
  • Catalysis: Employ immobilized lipases or metal-organic frameworks (MOFs) for regioselective alkylation, minimizing byproducts .
  • Energy Efficiency: Use microwave-assisted synthesis (100 W, 80°C) to reduce reaction time from 24 h to 2 h .

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